molecular formula C18H18N2O4S B2592019 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034484-96-1

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2592019
CAS No.: 2034484-96-1
M. Wt: 358.41
InChI Key: JOHPFKLYDGKPCO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several different functional groups and heterocyclic rings, including furan and thiophene rings, an isoxazole ring, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound likely involves several resonance structures due to the presence of the conjugated system of pi bonds in the furan, thiophene, and isoxazole rings . The carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich heterocyclic rings and the carboxamide group . These groups could potentially undergo a variety of reactions, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature . The presence of polar groups like the carboxamide could make it somewhat soluble in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into heterocyclic compounds closely related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide focuses on synthesizing diverse heterocyclic frameworks. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized through coupling and investigated for reactivity towards various nitrogen nucleophiles, leading to the formation of different derivatives such as pyrazoles, isoxazoles, pyrimidines, and others (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This research highlights the compound's role in generating novel heterocyclic structures, which are of interest due to their potential biological activities.

Iminofurans Chemistry and Biological Potential

The study of iminofurans, compounds structurally similar to the query compound, reveals significant insights into their chemistry and potential applications. For example, the decyclization of certain ethyl carboxylates under the action of aliphatic amines has been explored, shedding light on the complex reactivity of these systems and their potential in biological contexts (Shipilovskikh & Rubtsov, 2014). Such studies are crucial for understanding the fundamental properties of these compounds and their possible therapeutic applications.

Synthetic Pathways and Biological Activity

The synthesis and reactivity of furan and thiophene derivatives have been extensively studied, leading to the development of various synthetic methods and the exploration of their biological activities. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion into benzo[e][1,3]benzothiazole derivatives demonstrates the versatility of these compounds in chemical synthesis (Aleksandrov & El’chaninov, 2017). Such compounds have been subjected to electrophilic substitution reactions, showcasing their potential for further chemical modifications and applications in drug development.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the presence of functional groups that are common in pharmaceuticals .

Mechanism of Action

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-17(16-12-5-1-2-6-13(12)24-20-16)19-11-18(22,14-7-3-9-23-14)15-8-4-10-25-15/h3-4,7-10,22H,1-2,5-6,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHPFKLYDGKPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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